3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone, commonly known as Erlotinib, is a small molecule drug that is used for the treatment of non-small cell lung cancer (NSCLC). It is a tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR) pathway.
Mécanisme D'action
Erlotinib selectively targets the EGFR pathway, which is involved in the growth and survival of cancer cells. It binds to the intracellular domain of the EGFR, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This results in the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
Erlotinib has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of the EGFR and downstream signaling proteins, such as AKT and ERK. This leads to the inhibition of cell proliferation and survival. Erlotinib also induces apoptosis, or programmed cell death, in cancer cells. Additionally, Erlotinib has been shown to inhibit the invasion and migration of cancer cells, which is important for preventing metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Erlotinib is its specificity for the EGFR pathway, which makes it a useful tool for studying this pathway in cancer cells. Additionally, Erlotinib has been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw from. However, one limitation of Erlotinib is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Erlotinib. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can predict which patients will respond to Erlotinib treatment. Additionally, there is ongoing research into the mechanisms of resistance to Erlotinib, which could lead to the development of new therapies that overcome this resistance.
Méthodes De Synthèse
The synthesis of Erlotinib involves the reaction of 4-chloroaniline with 2-chloroethanol to form 4-chloro-N-(2-hydroxyethyl)aniline. This intermediate is then reacted with 2-(2-chlorophenoxy)ethanol to form 4-chloro-N-(2-(2-(2-chlorophenoxy)ethoxy)ethyl)aniline. The final step involves the reaction of this intermediate with 4-(3-bromoprop-2-ynyl)quinazoline to form Erlotinib.
Applications De Recherche Scientifique
Erlotinib has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of 3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone, particularly in patients with mutations in the EGFR gene. It has also been studied for its potential use in the treatment of other types of cancer, such as pancreatic cancer and breast cancer. Additionally, Erlotinib has been studied for its ability to inhibit the growth and metastasis of cancer cells.
Propriétés
IUPAC Name |
3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-(4-chlorophenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O3/c25-18-11-9-17(10-12-18)23-27-21-7-3-1-5-19(21)24(29)28(23)13-14-30-15-16-31-22-8-4-2-6-20(22)26/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMSBIYWJGAXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCOCCOC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.